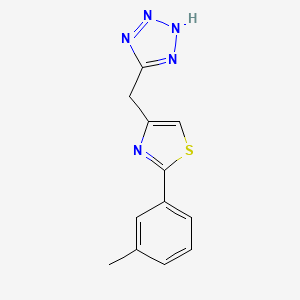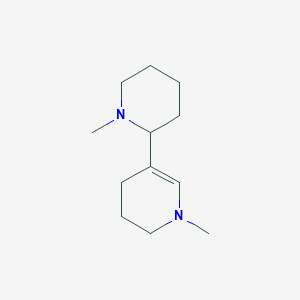![molecular formula C29H24O2 B14640473 1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) CAS No. 56794-21-9](/img/structure/B14640473.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) is a complex organic compound with the molecular formula C21H14N2O4. It is commonly used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . This compound is known for its thermal and mechanical properties, making it valuable in various industrial applications.
Méthodes De Préparation
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) typically involves the reaction of methylene dianiline with maleic anhydride under controlled conditions . The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Applications De Recherche Scientifique
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) exerts its effects involves its ability to form covalent bonds with other molecules. This cross-linking ability is crucial in the synthesis of thermosetting polymers, where it helps create a three-dimensional network structure . The compound’s interaction with molecular targets and pathways is still under investigation, particularly in the context of its potential anti-cancer properties .
Comparaison Avec Des Composés Similaires
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) can be compared with other similar compounds such as:
N,N’-(1,3-Phenylene)dimaleimide: This compound also acts as a cross-linking agent but has different thermal and mechanical properties.
N,N’-(4-Methyl-1,3-phenylene)bismaleimide: Similar in structure but with a methyl group, it offers different reactivity and application potential.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a longer aliphatic chain, affecting its solubility and cross-linking efficiency.
The uniqueness of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) lies in its specific structure, which provides a balance of thermal stability and mechanical strength, making it highly valuable in industrial applications .
Propriétés
Numéro CAS |
56794-21-9 |
|---|---|
Formule moléculaire |
C29H24O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-phenyl-1-[4-[[4-(2-phenylacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C29H24O2/c30-28(20-22-7-3-1-4-8-22)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)29(31)21-23-9-5-2-6-10-23/h1-18H,19-21H2 |
Clé InChI |
KIJOHWLUZIKIMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


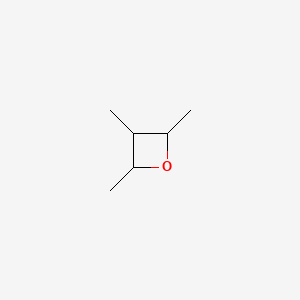
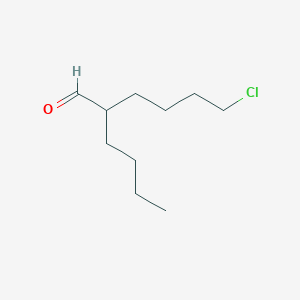
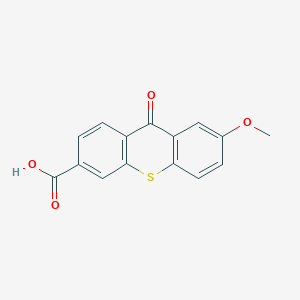
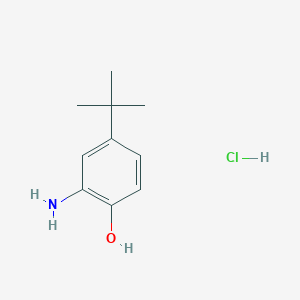
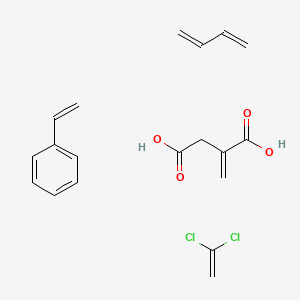
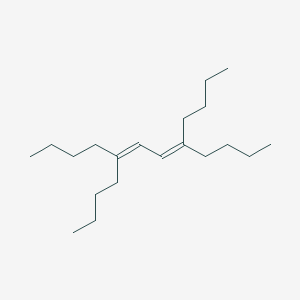

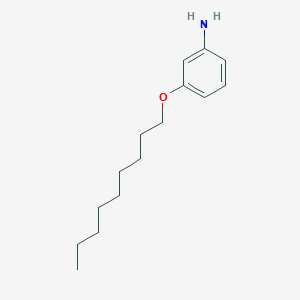
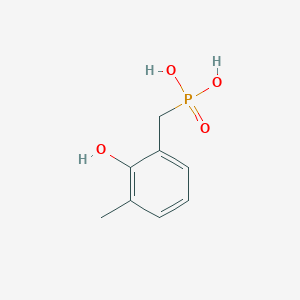
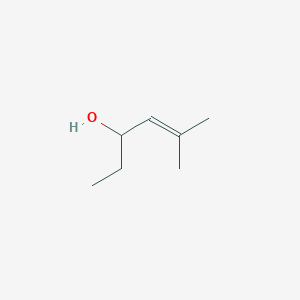
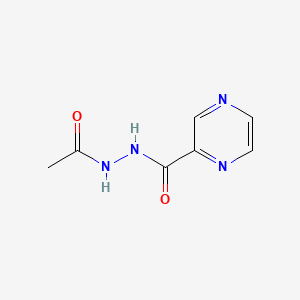
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
